molecular formula C17H28O3 B12611133 1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene CAS No. 880359-22-8

1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene

Cat. No.: B12611133
CAS No.: 880359-22-8
M. Wt: 280.4 g/mol
InChI Key: VHKCMLVQZBPERV-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.4030 g/mol . This compound is characterized by the presence of methoxy, methyl, and octyloxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,3-dimethoxy-5-methylbenzene with an octyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and octyloxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-methyl-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties and influences its chemical behavior and interactions with other molecules.

Properties

CAS No.

880359-22-8

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

1,3-dimethoxy-5-methyl-2-octoxybenzene

InChI

InChI=1S/C17H28O3/c1-5-6-7-8-9-10-11-20-17-15(18-3)12-14(2)13-16(17)19-4/h12-13H,5-11H2,1-4H3

InChI Key

VHKCMLVQZBPERV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1OC)C)OC

Origin of Product

United States

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